4-Chloro diphenyl sulfide

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing carbon-sulfur bonds, is a significant field in chemical science. jmchemsci.comwikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are vital for life. wikipedia.org The field is vast, encompassing molecules with diverse functional groups such as thiols, disulfides, sulfides (thioethers), sulfoxides, and sulfones. jmchemsci.com Organosulfur compounds are not only fundamental to biochemistry but also play a crucial role in medicinal chemistry, agrochemicals, and materials science. jmchemsci.comresearchgate.netnih.gov 4-Chloro diphenyl sulfide (B99878), as a diaryl sulfide, is a representative member of this class, offering a scaffold for a wide range of chemical transformations and applications.

Significance of Chlorinated Aromatic Sulfides in Contemporary Chemical Research

Chlorinated aromatic sulfides, such as 4-chloro diphenyl sulfide, are of particular interest to researchers due to their dual reactivity. The sulfide linkage is a key functional group that can undergo reactions like oxidation, while the aromatic chlorine atom serves as a versatile "handle" for further molecular elaboration. orgsyn.org This chlorine atom is susceptible to nucleophilic aromatic substitution and is an excellent coupling partner in various transition-metal-catalyzed cross-coupling reactions. nih.govcdnsciencepub.com This reactivity allows for the strategic construction of more complex molecular architectures. Consequently, these compounds serve as valuable intermediates in the synthesis of pharmaceuticals, polymers, and other functional materials. wikipedia.orgontosight.ai The desulfurative chlorination of thiophenols has also emerged as a sustainable method for creating aryl chlorides, highlighting the intricate relationship between sulfur and chlorine in aromatic systems. rsc.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives generally follows several key trajectories. A primary focus is on the development of novel and efficient synthetic methodologies to access the core structure and its analogues. google.com Another significant area is the exploration of its chemical reactivity, particularly the oxidation of the sulfide to form sulfoxides and sulfones, and the use of the chloro-substituent in palladium-catalyzed cross-coupling reactions to build molecular complexity. cdnsciencepub.commdpi.com Furthermore, a substantial body of research is dedicated to the application of its derivatives. In materials science, the corresponding sulfone, 4,4'-dichlorodiphenyl sulfone, is a critical monomer for producing high-performance, temperature-resistant polymers. wikipedia.org In medicinal chemistry, derivatives are investigated as intermediates for creating new biologically active agents with potential therapeutic applications, including antimicrobial and anticancer properties. ontosight.airesearchgate.net

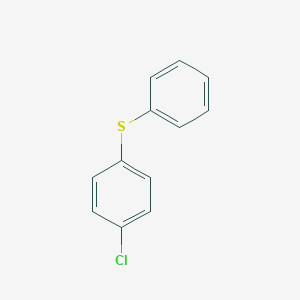

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMZTRDJSKGOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074506 | |

| Record name | Benzene, 1-chloro-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-26-5 | |

| Record name | p-Chlorodiphenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorodiphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Chloro Diphenyl Sulfide

The synthesis of 4-chloro diphenyl sulfide (B99878) can be achieved through various methods, ranging from classical nucleophilic substitution to modern catalytic cross-coupling reactions.

One common approach involves the reaction of 4-chlorothiophenol (B41493) with a suitable aryl electrophile. For instance, the reaction between 4-chlorothiophenol and 2-nitroacetophenone in the presence of potassium carbonate yields a derivative, 1-{2-[(4-chlorophenyl)thio]phenyl}ethanone. chemicalbook.com A more direct route is the Friedel-Crafts reaction between substituted benzenesulfenyl chloride and a substituted benzene (B151609) in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride, which can produce substituted diphenyl sulfides with high yields. google.com

Modern synthetic strategies often employ transition-metal catalysis. A one-pot synthesis has been developed using copper(I) iodide as a catalyst, which couples an aryl boronic acid with an aryl halide and elemental sulfur in polyethylene (B3416737) glycol (PEG) to form unsymmetrical diaryl sulfides. rsc.org Another innovative procedure involves the palladium-catalyzed coupling of 4-chlorophenyl trifluoromethanesulfonate (B1224126) (a derivative of 4-chlorophenol) with sodium 1-butanethiolate to produce n-butyl 4-chlorophenyl sulfide, demonstrating a method where the chloro group is retained for subsequent functionalization. orgsyn.org

Below is a table summarizing various synthetic approaches to 4-chloro diphenyl sulfide and its close derivatives.

| Method | Reactants | Catalyst/Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts Reaction | 4-chlorobenzenesulfenyl chloride, Benzene | Anhydrous aluminum trichloride | 74% | google.com |

| Nucleophilic Substitution | 4-chlorothiophenol, 2-Nitroacetophenone | K₂CO₃, DMF | Not specified | chemicalbook.com |

| Copper-Catalyzed One-Pot Synthesis | Phenyl boronic acid, 1-chloro-4-iodobenzene, S₈ | CuI, NaOH, PEG-200 | Good yield (not specified) | rsc.org |

| Palladium-Catalyzed Coupling (for analogue) | 4-chlorophenyl trifluoromethanesulfonate, Sodium 1-butanethiolate | Palladium catalyst, (R)-Tol-BINAP | 83% (for n-butyl analogue) | orgsyn.org |

Reaction Mechanisms and Chemical Transformations of 4 Chloro Diphenyl Sulfide

Electrophilic Aromatic Substitution Reactions Involving Sulfide (B99878) Bridges

In EAS reactions, the sulfide group is generally considered an ortho, para-directing group. This is due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. For 4-chloro diphenyl sulfide, the unsubstituted phenyl ring is typically more susceptible to electrophilic attack than the chloro-substituted ring.

For instance, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the reaction of diphenyl sulfides with thionyl chloride (SOCl₂) can lead to the formation of diaryl sulfoxides. researchgate.net The reaction of chlorobenzene (B131634) with chlorosulfonic acid can yield 4,4'-dichlorodiphenyl sulfone as a by-product. google.com The specific conditions of the reaction, such as temperature and the ratio of reactants, can influence the product distribution. researchgate.net It has been observed that iron(III) chloride (FeCl₃) can catalyze the electrophilic aromatic substitution of chlorobenzene with thionyl chloride, leading to the formation of diaryl sulfides. ucwv.edu

The nature of the substituents on the phenyl rings plays a crucial role in the transmission of electronic effects across the sulfide bridge. Studies have shown that electronic effects are more readily transmitted through a sulfide bridge compared to sulfoxide (B87167), sulfone, ether, or methylene (B1212753) bridges. cdnsciencepub.com This transmission is dependent on whether the substituents are electron-donating or electron-withdrawing. cdnsciencepub.com For example, in 4-chloro-4'-nitro-diphenyl sulfide, the chloro substituent is forced to act as an electron donor due to the powerful electron-withdrawing nitro group. cdnsciencepub.com

Oxidative Transformations of Sulfide Linkages to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding 4-chloro diphenyl sulfoxide and 4-chloro diphenyl sulfone. This transformation is a fundamental reaction in organic synthesis, as sulfoxides and sulfones are important intermediates and final products in various applications. researchgate.netresearchgate.net

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. Common oxidants include hydrogen peroxide (H₂O₂), oup.comgoogle.comorganic-chemistry.org meta-chloroperoxybenzoic acid (mCPBA), researchgate.net and sodium bromate (B103136) in the presence of a catalyst. organic-chemistry.org

The oxidation of sulfides to sulfoxides and sulfones can be catalyzed by various metal complexes and other catalysts to enhance selectivity and efficiency. oup.comorganic-chemistry.org For instance, methyltrioxorhenium (MTO) has been shown to be an excellent catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones using hydrogen peroxide, depending on the stoichiometry of the oxidant. oup.com The use of a chiral Fe(salan) complex as a catalyst with hydrogen peroxide in water allows for the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. organic-chemistry.org

The reactivity of the sulfide bridge towards oxidation is influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net In a series of diphenyl derivatives, the reactivity towards oxidation increases in the order of sulfide < sulfoxide < sulfone. researchgate.net The rate of oxidation can also be affected by the number and position of chlorine atoms on the diphenyl sulfide molecule. sci-hub.se For polychlorinated diphenyl sulfides (PCDPSs), the oxidation rates with ferrate(VI) were found to increase with an increasing number of chlorine atoms from two to four, and then decrease as the number of chlorine atoms increased further. sci-hub.se

The oxidation of 4,4'-dichlorodiphenyl sulfoxide to 4,4'-dichlorodiphenyl sulfone can be achieved using hydrogen peroxide as the oxidizing agent in the presence of a quaternary ammonium (B1175870) heteropolyphosphatotungstate catalyst. google.com

Table 1: Oxidation of Diphenyl Sulfides

| Starting Material | Oxidizing Agent | Catalyst | Product(s) | Reference(s) |

|---|---|---|---|---|

| Diphenyl sulfide | Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Diphenyl sulfoxide or Diphenyl sulfone | oup.com |

| Diphenyl sulfide | Hydrogen Peroxide | Chiral Fe(salan) complex | Chiral diphenyl sulfoxide | organic-chemistry.org |

| 4,4'-Dichlorodiphenyl sulfoxide | Hydrogen Peroxide | Quaternary ammonium heteropolyphosphatotungstate | 4,4'-Dichlorodiphenyl sulfone | google.com |

Nucleophilic Substitution Reactions at the Aromatic Ring Mediated by Chlorine Activation

Nucleophilic aromatic substitution (SNA) on this compound is generally challenging due to the inherent low reactivity of aryl halides towards nucleophiles. libretexts.org However, the presence of activating groups, particularly those that are strongly electron-withdrawing, positioned ortho or para to the chlorine atom, can facilitate such reactions. libretexts.orgwikipedia.org In the case of this compound, the sulfide bridge itself is not a strong activating group for nucleophilic substitution.

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. libretexts.orgwikipedia.org The reaction of 2,4-dinitrofluorobenzene with a protein's terminal amino group is a classic example of nucleophilic aromatic substitution where the nitro groups activate the fluorine for displacement. libretexts.org

In the context of polychlorinated diphenyl sulfides, nucleophilic substitution of a chlorine atom with a hydroxyl group (-OH) has been observed during ozonation and photodegradation processes. researchgate.netresearchgate.net These reactions, however, are often mediated by reactive oxygen species and radicals rather than being a direct nucleophilic attack on the carbon-chlorine bond.

The reactivity of the chlorine atom in this compound towards nucleophilic displacement is significantly lower than in compounds with stronger electron-withdrawing substituents. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with butylamine (B146782) can lead to the displacement of one or both chlorine atoms, as they are activated by the pyridine-type nitrogen atoms. mdpi.com

Alkylation and Quaternization Reactions of the Sulfide Sulfur Atom

The sulfur atom in this compound possesses nucleophilic character due to its lone pairs of electrons and can therefore undergo alkylation and quaternization reactions. These reactions involve the attack of the sulfur atom on an electrophilic carbon, leading to the formation of a sulfonium (B1226848) salt.

Alkylation of diphenyl sulfides can be achieved using alkyl halides. For example, the reaction of diphenyl sulfide with 1-chloro-3-iodopropane (B107403) in the presence of silver tetrafluoroborate (B81430) (AgBF₄) results in the formation of a 3-chloropropyl diphenylsulfonium tetrafluoroborate. stackexchange.com The silver salt assists in the removal of the iodide, facilitating the alkylation at the sulfur atom. stackexchange.com

Quaternization of the nitrogen atom in 2-amino-4-chlorophenyl phenyl sulfide analogues has been shown to significantly enhance their biological activity. nih.govmanchester.ac.uk While this example involves an amino group, it highlights the principle of quaternization in related structures. The resulting quaternary ammonium salts exhibit improved inhibitory activity against certain enzymes. nih.gov

The formation of sulfonium ylides is another important transformation that begins with the alkylation of a sulfide. The resulting sulfonium salt can be deprotonated with a strong base to form a sulfonium ylide, which is a valuable reagent in organic synthesis, for example, in the Corey-Chaykovsky reaction for the synthesis of epoxides. stackexchange.com

Radical Reactions and Photochemical Pathways of Polychlorinated Diphenyl Sulfides

Polychlorinated diphenyl sulfides (PCDPSs) can undergo degradation through radical reactions and photochemical pathways, particularly under environmental conditions. researchgate.net These processes are often initiated by the absorption of light or the presence of reactive oxygen species (ROS).

The photodegradation of 2,2',3',4,5-pentachlorodiphenyl sulfide on silica (B1680970) gel under simulated sunlight has been studied. researchgate.net The degradation involves the generation of reactive oxygen species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻). researchgate.net The primary reaction pathways identified were the hydroxyl-substituted reaction on the benzene (B151609) ring and the oxidation of the sulfur atom. researchgate.net

Ozonation of PCDPSs on silica gel also proceeds through radical-mediated pathways. researchgate.net The presence of common inorganic anions can influence the reaction kinetics and pathways by scavenging free radicals or generating new radicals with different oxidation potentials. researchgate.net The main transformation pathways observed during ozonation include the direct oxidation of the sulfur atom, substitution of a chlorine atom with a hydroxyl group, and hydroxylation of the benzene ring. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to rationalize the radical-initiated reactions and the structures of the resulting products. researchgate.net These studies help in understanding the transformation mechanisms and environmental fate of these compounds. researchgate.netbohrium.com

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro diphenyl sulfoxide |

| 4-Chloro diphenyl sulfone |

| Diphenyl sulfide |

| Diphenyl sulfoxide |

| Diphenyl sulfone |

| 4,4'-Dichlorodiphenyl sulfone |

| 4-Chloro-4'-nitro-diphenyl sulfide |

| 2,2',3',4,5-Pentachlorodiphenyl sulfide |

| Thionyl chloride |

| Aluminum chloride |

| Chlorosulfonic acid |

| Iron(III) chloride |

| Hydrogen peroxide |

| meta-Chloroperoxybenzoic acid |

| Methyltrioxorhenium |

| 2,4-Dinitrofluorobenzene |

| 2,3-Dichloroquinoxaline |

| 1-Chloro-3-iodopropane |

| Silver tetrafluoroborate |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro Diphenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Effects and Structurersc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms within a molecule. Studies on 4-Chloro diphenyl sulfide (B99878) and its derivatives have utilized ¹H and ¹³C NMR to understand substituent effects and the transmission of these effects across the sulfide bridge.

¹H NMR Studies of Aromatic Proton Shiftsrsc.orgrsc.org

Proton NMR (¹H NMR) spectroscopy reveals information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts of aromatic protons in diphenyl sulfides are particularly sensitive to the electronic nature of substituents on the phenyl rings. fiveable.meucsd.edu

In studies of 2,4-dinitrophenyl 4'-substituted phenyl sulfides, the chemical shift of the H-6 proton in the dinitro ring is influenced by the substituent at the 4'-position. tandfonline.comtandfonline.com Electron-releasing groups at the 4'-position cause the H-6 proton to resonate at a lower field, while electron-withdrawing groups lead to a higher field resonance. tandfonline.com This observation supports the adoption of a skew conformation for these sulfides. tandfonline.comtandfonline.com

A plot of the chemical shift of the H-6 proton against the Hammett σp constant shows a linear relationship for the sulfide series, which is not observed for the corresponding sulfones. tandfonline.com This suggests that in sulfides, the 4'-substituents exert a regular electronic effect on the H-6 proton of the dinitro ring, likely through space due to the skew conformation, rather than through an inductive effect transmitted through the sulfur atom. tandfonline.com

The typical chemical shift range for aromatic protons is between 6.0 and 8.5 ppm. csustan.edu For unsubstituted diphenyl sulfide, the aromatic protons appear as a multiplet in the range of 7.08 to 7.44 ppm in CDCl₃. chemicalbook.com In a series of para-substituted benzyl (B1604629) phenyl sulfoxides, the chemical shifts of the diastereotopic benzylic protons show a linear correlation with the Hammett sigma value of the substituent. cdnsciencepub.com

¹³C NMR Investigationsrsc.orgnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In substituted diphenyl sulfides, ¹³C NMR chemical shifts are used to study the electronic effects of substituents and their transmission across the sulfide bridge. researchgate.net

For a series of 4-X-diphenyl sulfides, correlation of the ¹³C chemical shifts with the substituent chemical shifts (SCS) for monosubstituted benzenes shows an enhancement of the substituent effect at C-1 (the carbon para to the substituent). researchgate.net The carbons of the unsubstituted ring also show a correlation with the Cₚ-SCS, but with slopes less than unity, and the correlation for C-1' has a negative slope. researchgate.net This indicates that there is a transmission of both inductive (field) and resonance effects from one aryl ring to the other. researchgate.net

In the case of 4,4'-disubstituted diphenyl sulfides where both substituents have the same electronic character, this transmission of electronic effects is not observed. researchgate.net There is also evidence for π-polarization in the unsubstituted phenyl ring of 4-substituted diphenyl sulfides. researchgate.net Studies on methyl phenyl sulfides, sulfoxides, and sulfones have also been conducted to understand the steric and electronic influences of substituent groups. cdnsciencepub.com

Below is a table of representative ¹³C NMR chemical shift data for 4-Chloro diphenyl sulfide and related compounds.

| Compound | C-1 | C-2 | C-3 | C-4 |

| 4-Chlorophenyl methyl sulfide nih.gov | 134.4 | 128.8 | 127.3 | 141.7 |

| 4-Chloro-4'-nitrodiphenyl sulfide nih.gov | 148.60 | 130.68 | 126.90 | 145.57 |

| 4,4'-Dichlorodiphenyl sulfone chemicalbook.com | 139.9 | 129.8 | 129.8 | 139.9 |

Chemical shifts are in ppm.

Analysis of Intramolecular Electronic Transmission Across Sulfide Bridgesrsc.org

The sulfide bridge in diphenyl sulfides plays a crucial role in the transmission of electronic effects between the two aromatic rings. NMR studies have been instrumental in quantifying this transmission. cdnsciencepub.com

A nuclear magnetic resonance method was used to study the variations in electron density in the aromatic rings of para-disubstituted diphenyl sulfides, sulfoxides, and sulfones. cdnsciencepub.com The results established that an electronic transmission mechanism is operative through the sulfur atom in diphenyl sulfides, which is not effective when the bridging group is a sulfoxide (B87167) or sulfone. cdnsciencepub.com The extent of this transmission in sulfides is dependent on the nature of the para substituents, particularly whether they are electron donors or acceptors. cdnsciencepub.com

The transmission of electronic effects is more efficient across a sulfide bridge compared to sulfoxide, sulfone, ether, or methylene (B1212753) bridges. cdnsciencepub.com For instance, in 4-chloro-4'-nitro-diphenyl sulfide, the presence of the strongly electron-withdrawing nitro group forces the chloro substituent to act as an electron donor, highlighting the effective transmission across the sulfide bridge. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisrsc.orgnih.govnih.gov

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules, providing information about functional groups and molecular structure.

In a study of 2,4-dinitrophenyl 4'-substituted phenyl sulfides, sulfoxides, and sulfones, IR spectroscopy was used to monitor substituent effects by measuring the C-S, S=O, and SO₂ stretching frequencies. tandfonline.com However, the correlation of the C-S and SO₂ stretching frequencies with Hammett σ values was found to be poor. tandfonline.comtandfonline.com

For a derivative of 4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, the FT-Raman spectrum showed characteristic peaks at approximately 3061, 2927, 2877, 2864, 1605, 1038, 842, and 719 cm⁻¹. google.com In the study of 4-chloro-2-methylaniline (B164923) and 4-chloro-3-methylaniline, the C-Cl stretching vibration was assigned to bands observed in the FTIR and FT-Raman spectra around 746-750 cm⁻¹. researchgate.net The C-S stretching frequency is generally observed in the region of 600-700 cm⁻¹. Surface-enhanced Raman scattering (SERS) has been employed to study the behavior of organic sulfides adsorbed on metal nanoparticles. uwindsor.ca

Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Identificationchemicalbook.comacs.orgias.ac.in

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structure of a compound, as well as for identifying its metabolites.

The electron ionization (EI) mass spectrum of 4-chlorophenyl sulfoxide, a related compound, shows a molecular ion peak and various fragment ions that provide structural information. chemicalbook.com High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of a molecule. rsc.org For example, the HRMS of (4-chlorophenyl)(imino)(methyl)-λ⁶-sulfanone was used to confirm its molecular formula. rsc.org

Mass spectrometry is also a key technique in the identification of metabolites. For instance, studies on polychlorinated diphenyl sulfides have utilized gas chromatography-mass spectrometry (GC-MS) for their analysis in environmental samples. acs.org The fragmentation patterns observed in the mass spectra of diaryl sulfones have been interpreted in terms of rearrangements where an aryl group migrates from the sulfur to an oxygen atom. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination of Related Sulfonesrsc.orgnih.govresearchgate.net

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed in the provided results, the structures of several related sulfones have been determined.

The crystal structure of 4,4'-dichlorodiphenyl sulfone has been determined and shows an incommensurate phase at 90 K. nih.gov The unit cell is C-centered orthorhombic. acs.org The diaryl sulfone units in this and related structures adopt a near-perfect open-book conformation. acs.org

In the crystal structure of methyl-(4-chlorophenyl)sulfone, the molecules are arranged in pairs, oriented towards each other by their chlorine atoms, forming endless ribbons. researchgate.net The coordination polyhedron of the sulfur atom is a slightly distorted tetrahedron. researchgate.net

Comparative analysis of halogenated phenyl methyl sulfones shows that the melting point is influenced by the halogen substituent. For example, 4-chlorophenyl methyl sulfone has a lower melting point than its brominated analog, which is attributed to the smaller van der Waals radius of chlorine and consequently weaker intermolecular interactions.

The table below summarizes some crystallographic data for related sulfone compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4,4'-Dichlorodiphenyl sulfone | Orthorhombic | Cmcm | Open-book conformation, chains linked by S=O···H-C interactions. | acs.org |

| Methyl-(4-chlorophenyl)sulfone | - | - | Molecules form paired associates, creating endless ribbons. | researchgate.net |

| Benzoylmethyl 4-chlorophenyl sulfone | - | - | - | iucr.orgiucr.org |

This structural information is crucial for understanding the physical properties and biological activities of these compounds. nih.govresearchgate.net

Theoretical and Computational Chemistry of 4 Chloro Diphenyl Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of chemical compounds, including 4-Chloro diphenyl sulfide (B99878) and its derivatives.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. worldscientific.com For derivatives of 4-Chloro diphenyl sulfide, such as 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, DFT at the B3LYP/6-31G(d) level of theory has been used to obtain the optimized molecular structure. researchgate.net Similarly, studies on related compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide have utilized the CAM-B3LYP functional with the 6–311 G(d,p) basis set for geometry optimization. iucr.org These calculations provide precise bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography, although calculated bond lengths may be slightly longer as they typically model an isolated molecule in the gas phase. iucr.orgnih.gov

The electronic structure of these molecules is also elucidated through DFT. For instance, in a study of 4-Chloro-dl-phenylalanine, DFT calculations helped in understanding the effects of the chlorine substituent on the benzene (B151609) ring's vibrational wavenumbers. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.nettandfonline.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter that helps to characterize the kinetic stability and chemical reactivity of a molecule. researchgate.netmalayajournal.org A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.netnih.gov

For polychlorinated diphenyl sulfides, the HOMO-LUMO energy gap has been identified as a major factor influencing their photolysis rates. nih.gov In the case of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org DFT calculations on various compounds have shown that the HOMO and LUMO are often distributed over different parts of the molecule, which reveals the sites for electronic transitions. malayajournal.org

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol | B3LYP/6-311+G(d,p) | -0.2748 | - | 0.3745 | tandfonline.com |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface displays regions of different electrostatic potential, with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For molecules containing chloro-phenyl groups, MEP analysis helps in identifying reactive sites and understanding intermolecular interactions like hydrogen bonding. tandfonline.commalayajournal.org

Quantum Chemical Descriptors and Quantitative Structure-Activity/Property Relationships (QSPR/QSAR)

Quantum chemical descriptors are numerical values derived from the molecular structure using quantum mechanics that encode information about the molecule's physicochemical properties. nih.govnih.govconicet.gov.ar These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to establish a mathematical relationship between the structure of a chemical and its biological activity or physical properties. nih.govconicet.gov.ar

For polychlorinated diphenyl sulfides, a QSAR model was developed to predict their photolysis rates using 16 quantum chemical descriptors. nih.gov This model revealed that the substitution pattern of chlorine atoms, dipole moment, and the HOMO-LUMO energy gap were major influencing factors. nih.gov The underlying principle of QSAR/QSPR is that the molecular structure inherently contains the information that determines its properties, allowing for the prediction of these properties for new or untested compounds. conicet.gov.ar

Conformational Analysis and Stereochemistry Studies of Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. windows.net For derivatives of this compound, computational methods can be used to determine the relative energies of different conformers and identify the most stable ones. nih.govresearchgate.net For example, in the study of 4,4-diphenyl-3,4-dihydro-2H-1,4-thiasiline derivatives, computational analysis helps in understanding the conformational preferences. mdpi.com

Stereochemistry, which deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions, is also explored using computational tools. windows.net For instance, in a study of a 4-chlorobenzaldehyde (B46862) thiosemicarbazone derivative, X-ray diffraction and computational methods were used to determine its crystal structure and conformation. researchgate.net Similarly, the stereochemistry of new bis hydrazone derivatives has been investigated through a combination of experimental techniques and DFT calculations. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out. rsc.orgacs.org For instance, in the iron-photocatalyzed desulfurizing chlorination of aryl thioethers, DFT calculations were used to suggest a mechanism involving the formation of a chlorine radical-thioether and a subsequent homolytic aromatic substitution. rsc.org

These computational studies provide valuable insights into the feasibility of a proposed mechanism by determining the energy barriers associated with each step. This understanding is crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org

Environmental Chemistry and Degradation Studies of Chlorinated Diphenyl Sulfides

Photodegradation Kinetics and Pathways

The breakdown of chlorinated diphenyl sulfides when exposed to light is a key environmental process. Studies on related compounds provide insights into the likely mechanisms and factors influencing the degradation of 4-Chloro diphenyl sulfide (B99878).

The direct photolysis of sulfonamides, another class of sulfur-containing organic compounds, has been shown to follow pseudo-first-order kinetics under simulated sunlight. nih.gov This suggests that the initial rate of degradation is proportional to the concentration of the parent compound.

Several environmental factors can influence the rate and efficiency of photodegradation. The pH of the surrounding medium is a critical parameter. For example, in the photodegradation of 4-nitrophenol (B140041) (4-NP) using cadmium sulfide nanoparticles, a neutral pH of 6 was found to be more suitable than acidic (pH 4) or alkaline (pH 9) conditions. researchgate.net At acidic pH, desorption of the compound from the catalyst surface can occur, while at alkaline pH, the compound may exist in a more stable form, hindering degradation. researchgate.net

The presence of other ions in the water can also affect photodegradation rates. For instance, chloride ions (Cl⁻), carbonate ions (CO₃²⁻), and bicarbonate ions (HCO₃⁻) have been shown to have an inhibitory effect on the degradation of sulfamethoxypyridazine, with the inhibition becoming more pronounced as the ion concentration increases. nih.gov This is attributed to the transformation of highly reactive sulfate (B86663) radicals into less reactive chlorine species. nih.gov Conversely, phosphate (B84403) ions (HPO₄²⁻) have been observed to have a slight positive effect on the degradation process. nih.gov

Biotransformation and Metabolic Pathways in Biological Systems

The transformation of chlorinated diphenyl sulfides within living organisms is a critical aspect of their environmental toxicology. Studies on mammalian models and aquatic species provide valuable information on how these compounds are metabolized and whether they have the potential to accumulate in tissues.

Research on the metabolism of compounds structurally related to 4-Chloro diphenyl sulfide, such as 4-chlorophenyl methyl sulfide, has been conducted in mammalian models like cattle and sheep. nih.gov These studies are essential for understanding the potential biotransformation pathways in higher organisms. The biotransformation of various sulfides, including 4-chlorophenyl methyl sulfide and diphenyl sulfide, to their corresponding sulfoxides is catalyzed by the flavin-containing monooxygenase (FMO) enzyme system in pig liver. nih.gov This reaction follows Michaelis-Menten kinetics, indicating an enzyme-mediated process. nih.gov

The kinetic parameters for the sulfoxidation of these related sulfides by purified pig liver FMO are presented in the table below.

| Compound | Apparent K_m (mM) | Apparent V_max (nmoles mg⁻¹ protein min⁻¹) |

| Ethyl methyl sulphide | 1.38 ± 0.05 | 78.74 ± 3.9 |

| 4-chlorophenyl methyl sulphide | 0.185 ± 0.03 | 103 ± 5.0 |

| Diphenyl sulphide | 0.068 ± 0.002 | 49.26 ± 2.05 |

Data sourced from a study on sulphoxidation by purified pig liver flavin-containing monooxygenase. nih.gov

The metabolic pathways for chlorinated diphenyl sulfides in biological systems involve several key reactions. In a study on the freshwater mussel Anodonta woodiana exposed to 4,4'-dichlorodiphenyl sulfide (4,4'-di-CDPS), the proposed metabolic pathways included sulfur-oxidation, dechlorination, and methoxylation. nih.gov Among these, sulfur-oxidation was identified as the predominant metabolic pathway. nih.gov

Similarly, the biotransformation of sulfides in mammalian systems, such as the sulfoxidation of 4-chlorophenyl methyl sulfide and diphenyl sulfide by pig liver FMO, represents a key oxidation reaction. nih.gov These results suggest that the flavin-containing monooxygenase system is at least partially responsible for the oxidation of sulfur atoms in both nucleophilic sulfides and those within or adjacent to aromatic systems. nih.gov The abiotic transformation of chlorinated compounds like DDT and its metabolites can be facilitated by sulfide in the presence of black carbon, leading to dechlorination. nih.gov

The potential for chlorinated diphenyl sulfides to accumulate in biological tissues is a significant environmental concern. A study on the bioaccumulation of 4,4'-di-CDPS in the freshwater mussel Anodonta woodiana investigated its uptake and depuration kinetics in various tissues. The study measured tissue-specific bioconcentration factors (BCFs), uptake rates (k₁), depuration rates (k₂), and biological half-lives (t₁/₂). nih.gov

The kinetic parameters for the bioaccumulation of 4,4'-di-CDPS in different tissues of Anodonta woodiana are summarized below.

| Tissue | Uptake Rate (k₁) (L d⁻¹ g⁻¹ d.w.) | Depuration Rate (k₂) (d⁻¹) | Biological Half-life (t₁/₂) (d) | Bioconcentration Factor (BCF) (L kg⁻¹ l.w.) |

| Gill | 0.509 - 21.734 | 0.083 - 0.221 | 3.14 - 8.35 | 3.662 × 10³ - 124.979 × 10³ |

| Liver | 0.509 - 21.734 | 0.083 - 0.221 | 3.14 - 8.35 | 3.662 × 10³ - 124.979 × 10³ |

| Muscle | 0.509 - 21.734 | 0.083 - 0.221 | 3.14 - 8.35 | 3.662 × 10³ - 124.979 × 10³ |

Data represents the range of values measured in the study. nih.gov

Interestingly, the study found that lower dose exposure to 4,4'-di-CDPS could lead to more severe bioaccumulation, as indicated by a significant reduction in the uptake rate constant (k₁) and bioconcentration factors (BCFs) with an increase in exposure dose. nih.gov This highlights the complex, dose-dependent nature of bioaccumulation for this class of compounds.

Environmental Persistence and Fate Assessment of Chlorinated Diphenyl Sulfides

The environmental persistence of a chemical compound is determined by its resistance to various degradation processes, including abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation) pathways. For chlorinated aromatic compounds like this compound, persistence is a significant concern due to the stability of the carbon-chlorine bond and the aromatic ring structure.

Abiotic Degradation:

Hydrolysis: In general, aryl sulfides are relatively resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-sulfur bond in diphenyl sulfides is generally stable. The presence of a chlorine atom on one of the phenyl rings is unlikely to significantly increase the rate of hydrolysis.

Photolysis: Aromatic compounds can undergo photodegradation upon absorption of solar radiation. The rate and extent of photolysis depend on factors such as the compound's absorption spectrum, the intensity of sunlight, and the presence of photosensitizers in the environment. While specific photolysis data for this compound is not readily available, it is plausible that it may undergo direct photolysis, leading to the cleavage of the C-S or C-Cl bonds, or indirect photolysis mediated by reactive species present in sunlit surface waters.

Biotic Degradation:

Microbial degradation is a key process for the removal of many organic pollutants from the environment. The biodegradability of chlorinated aromatic compounds is highly variable and depends on the degree and position of chlorine substitution, as well as the specific microbial populations present. Some microorganisms are capable of degrading chlorinated aromatic compounds through various enzymatic pathways, which can involve oxidation, reduction, and cleavage of the aromatic rings. However, the presence of the sulfur linkage in this compound may influence its susceptibility to microbial attack compared to chlorinated biphenyls or benzenes.

Environmental Fate Summary (Predicted)

| Environmental Compartment | Predicted Persistence | Primary Degradation Pathways (Hypothesized) |

| Water | Moderate to High | Photolysis, Biodegradation (slow) |

| Soil/Sediment | High | Biodegradation (slow), Sorption to organic matter |

| Atmosphere | Low to Moderate | Reaction with hydroxyl radicals |

This table is based on general principles of environmental chemistry for related compounds and is not based on specific experimental data for this compound.

Synergistic Effects in Degradation Processes (e.g., with reactive species)

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that utilize highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), to degrade persistent organic pollutants. These reactive species can be generated through various methods, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), and persulfate (S₂O₈²⁻) in combination with activators like ultraviolet (UV) light or transition metals.

The degradation of aromatic sulfur compounds can be significantly enhanced in the presence of these reactive species. The reaction of hydroxyl radicals with aromatic compounds typically proceeds at near-diffusion-controlled rates, indicating a very rapid reaction.

Hypothesized Synergistic Degradation Pathways:

The degradation of this compound by reactive species is expected to involve several pathways:

Hydroxyl Radical Attack: The electrophilic hydroxyl radical can attack the electron-rich aromatic rings, leading to the formation of hydroxylated intermediates. These intermediates are often more susceptible to further oxidation and ring cleavage. The sulfur atom can also be a site of attack, leading to the formation of sulfoxides and sulfones.

Sulfate Radical Attack: Sulfate radicals can also react with this compound, potentially through electron transfer mechanisms, leading to the formation of radical cations that can undergo further reactions.

Potential Degradation Products:

The synergistic degradation of this compound is likely to produce a variety of transformation products, including but not limited to:

Chlorinated phenols

Chlorinated benzenesulfonic acids

Diphenyl sulfoxide (B87167)

Diphenyl sulfone

Smaller organic acids and eventually carbon dioxide and water upon complete mineralization.

Applications in Advanced Materials and Organic Synthesis

Precursor Role in Polymer Chemistry

4-Chloro diphenyl sulfide (B99878), and more specifically its oxidized form, 4-chlorophenyl phenyl sulfone, serves as a crucial monomer in the synthesis of high-performance polymers. These polymers are noted for their exceptional thermal and chemical stability.

Aromatic polysulfones are a class of engineering plastics known for their high-temperature resistance and strength. The synthesis of these polymers often involves the polycondensation of sulfone-containing monomers. For instance, 4,4′-dichlorodiphenyl sulfone, a derivative of 4-chloro diphenyl sulfide, is a key reactant in the production of various commercially significant polymers. justia.com

Examples of polymers synthesized using 4,4′-dichlorodiphenyl sulfone include:

Polyethersulfone (PES) : Formed through the polymerization of 4,4′-dihydroxydiphenyl sulfone with 4,4′-dichlorodiphenyl sulfone. justia.comgoogle.com

Polysulfone (PSU) : Results from the polymerization of bisphenol A with 4,4′-dichlorodiphenyl sulfone. justia.com

Polyphenylene sulfone (PPSU) : Synthesized by the polymerization of 4,4′-dihydroxybiphenyl with 4,4′-dichlorodiphenyl sulfone. justia.comnih.gov

The linearity of the 4,4′ isomer is critical for forming polymers with desirable properties such as high dimensional stability and flame retardancy. justia.com The synthesis of these copolymers is typically carried out via a nucleophilic substitution reaction at high temperatures. nih.gov Functionalized poly(ether sulfone)s can also be created by incorporating different monomers, such as 4,4-bis(4-hydroxyphenyl)pentanoic acid, to introduce active carboxylic acid groups. nih.gov

Sulfide structures are integral to the development of various functional polymers and nanocomposites. Sulfur-containing polymers are recognized as excellent building blocks for creating topological and functional materials. rsc.org The synthesis of these materials often leverages the unique reactivity of sulfur-based compounds. For instance, poly(p-phenylene sulfide) (PPS) can be synthesized from bis(4-bromophenyl) disulfide. researchgate.net

Furthermore, metal sulfide nanocomposites have gained significant attention for their applications in energy harvesting and storage. researchgate.net These materials, which can be embedded in polymer matrices like polystyrene, exhibit unique physical properties due to their nanometric size. mdpi.com The preparation of such nanocomposites can involve the thermal decomposition of metal alkane-thiolates within a polymer solution. mdpi.com

Reagent and Intermediate in Diverse Organic Transformations

This compound and its derivatives are versatile reagents and intermediates in a variety of organic reactions.

Aromatic compounds can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The reactivity of the aromatic ring is influenced by the existing substituents. While specific examples detailing this compound as a reagent in electrophilic aromatic substitution are not prevalent in the provided context, the general principles apply. The sulfide and chloro groups would influence the position of further substitution on the phenyl rings. Related compounds, like phenolic metabolites of 4-chlorobiphenyl, can be oxidized to form highly reactive electrophilic quinones. nih.gov

Sulfur ylides are important intermediates in organic synthesis, particularly for the formation of new carbon-carbon bonds. thieme-connect.de They are typically generated from the deprotonation of sulfonium (B1226848) salts. researchgate.net While direct preparation from this compound is not explicitly detailed, sulfides, in general, are precursors to sulfonium salts, which in turn form sulfonium ylides. These ylides are highly reactive and are often prepared in situ for immediate use. thieme-connect.de An electro-oxidative method has been developed for preparing sulfur ylides from sulfides, offering a transition metal-free approach. nih.gov

Catalytic Applications in Chemical Processes

While specific catalytic applications of this compound itself are not extensively documented in the provided search results, the broader class of organic sulfides and related metal-sulfide composites show significant catalytic activity. For instance, metal-containing ionic liquid systems are effective catalysts for the selective oxidation of organic sulfides. nih.gov Additionally, metal sulfide composites are recognized as efficient photocatalysts, particularly for hydrogen evolution. mdpi.com Palladium-based catalysts supported on various materials are used for hydrodechlorination, a process relevant to chlorinated aromatic compounds. mdpi.com

Q & A

Q. Methodological Workflow :

FFD : Screen variables via 2ⁿ experiments (n = factors).

ANN Training : Use backpropagation algorithms with experimental data.

Validation : Compare predicted vs. experimental outcomes.

What analytical techniques are essential for characterizing this compound and its derivatives?

Basic Research Question

- NMR Spectroscopy : Confirms molecular structure via ¹H/¹³C chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm).

- GC-MS : Identifies volatile intermediates and degradation byproducts.

- HPLC : Quantifies sulfoxide/sulfone ratios in oxidation studies .

- UV-Vis Spectroscopy : Monitors reaction progress via absorbance changes (e.g., λmax ~270 nm for sulfides) .

How do hydroxyl and superoxide radicals contribute to the oxidation mechanism of this compound?

Advanced Research Question

In TiO₂ photocatalytic systems, HO• radicals primarily drive sulfide oxidation, while O₂•⁻ facilitates sulfone formation. Scavenger studies with tert-butanol reduced diphenyl sulfide conversion by 40%, confirming HO•'s dominance . However, residual activity in scavenged systems suggests O₂•⁻ also participates. Computational modeling (DFT) further elucidates radical attack sites, favoring sulfur atom oxidation due to its high electron density .

What are the environmental implications of this compound degradation byproducts?

Advanced Research Question

Degradation byproducts like 4-chlorophenyl sulfoxide and sulfonic acids require toxicity assessments. In vitro assays (e.g., Ames test) indicate mutagenic potential for chlorinated aromatic byproducts. Advanced mineralization techniques, such as ozonation or Fenton reactions, are recommended to reduce ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.